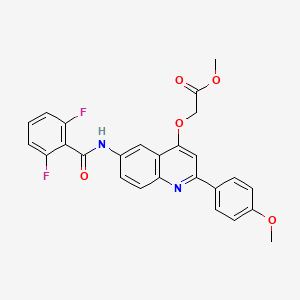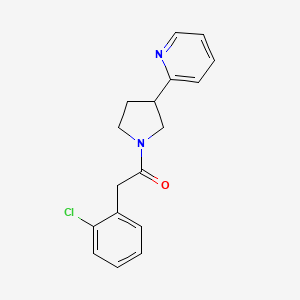
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone, also known as CPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPE belongs to the class of aryl ketones and has been found to exhibit a variety of biological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
In organic synthesis, derivatives of pyrrolidine, such as those structurally related to "2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone," have been utilized in the synthesis of complex molecules. For instance, the synthesis and structural characterization of new pyrrole derivatives demonstrate their potential as corrosion inhibitors, showcasing the diverse applications of pyrrolidine derivatives in material science and organic synthesis (Louroubi et al., 2019). Additionally, the development of catalytic systems using pyridyl functionalized ligands for the polymerization of ethylene indicates the significance of these compounds in catalysis and polymer science (Fernandes et al., 2002).
Material Science
In material science, chromophore-based compounds, including those with pyridyl and pyrrolidinyl groups, have been explored for their electro-optic and photophysical properties. The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response highlights the role of these molecules in developing advanced materials for optical applications (Facchetti et al., 2006).
Pharmacological Synthesis
In the field of pharmacology, the asymmetric synthesis and characterization of novel cathinone derivatives, such as those related to "2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone," have been documented. These studies contribute to the understanding and development of new synthetic routes for pharmacologically active compounds (Bijlsma et al., 2015).
Biocatalysis and Green Chemistry
The use of biocatalysts for the enantioselective reduction of 2-benzoylpyridine derivatives, exemplifying a green chemistry approach to synthesizing enantiopure alcohols, demonstrates the environmental and economic benefits of utilizing microbial cells in organic synthesis. This approach highlights the potential of biocatalysis in the synthesis of complex organic molecules with high enantioselectivity and atom economy (Xu et al., 2017).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWGUJZZRQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
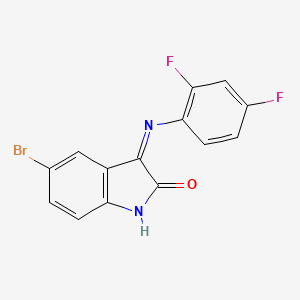
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
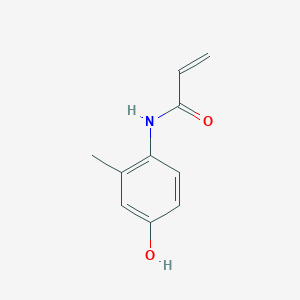
![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)

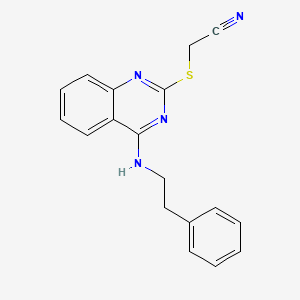
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
